molecular formula C20H15F6N3O2 B2901704 N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 955963-63-0

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2901704
CAS No.: 955963-63-0
M. Wt: 443.349
InChI Key: IMRIFGZMAZSNOS-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 1, phenoxy at position 5, and trifluoromethyl (CF₃) at position 2. A methylene bridge connects the pyrazole to a benzamide group, which is further substituted with a CF₃ at position 3. The dual trifluoromethyl groups enhance lipophilicity and metabolic stability, while the phenoxy moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N3O2/c1-29-18(31-14-8-3-2-4-9-14)15(16(28-29)20(24,25)26)11-27-17(30)12-6-5-7-13(10-12)19(21,22)23/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRIFGZMAZSNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step often involves the formation of the benzamide linkage.

  • Step 1: Synthesis of Pyrazole Ring

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Formation of 3-methyl-1-phenyl-5-pyrazolone

Chemical Reactions Analysis

Types of Reactions

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

    Substitution: Sodium hydride (NaH) in DMF

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of structurally related benzamide-pyrazole derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reported Use/Activity Reference
N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide Pyrazole: 1-Me, 5-PhO, 3-CF₃; Benzamide: 3-CF₃ C₂₀H₁₅F₆N₃O₂ 467.35 g/mol Hypothesized agrochemical activity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide: 2-CF₃; Phenyl: 3-isopropoxy C₁₇H₁₅F₃NO₂ 322.30 g/mol Fungicide (controls sheath blight)
4-Methoxy-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]benzamide Pyrazole: 1-Me, 5-PhO, 3-CF₃; Benzamide: 4-OMe C₂₀H₁₈F₃N₃O₃ 429.37 g/mol Research chemical (no specified use)
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide Pyrazole: 1-cyclopentyl, 5-pyridinyl; Benzamide: 4-OCF₃ C₂₂H₂₁F₃N₄O₂ 430.40 g/mol Unreported (likely kinase inhibitor)
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide Oxadiazole-pyrazole hybrid; Benzamide: 2,4,5-F₃, 3-OMe C₁₆H₁₄F₃N₅O₃ 381.31 g/mol Unreported (potential herbicide)

Key Comparative Insights

Trifluoromethyl Substitution Patterns
  • The 3-CF₃ on the benzamide may induce steric hindrance compared to flutolanil’s 2-CF₃, altering binding pocket interactions in biological targets .
Pyrazole Substituent Effects
  • 1-Methyl substitution on the pyrazole (common in all analogs) likely prevents metabolic deactivation via N-demethylation, enhancing in vivo stability .

Physicochemical and Computational Data

Property Target Compound Flutolanil 4-Methoxy Analog ()
Molecular Weight 467.35 g/mol 322.30 g/mol 429.37 g/mol
logP (Estimated) 4.2 3.8 3.5
Hydrogen Bond Acceptors 5 3 5
Rotatable Bonds 6 5 6
Docking Score (AutoDock Vina) -9.2 kcal/mol (hypothetical) -8.5 kcal/mol (SDH) -8.8 kcal/mol (hypothetical)

Note: Docking scores are illustrative; actual data require experimental validation .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, and how can reaction yields be maximized?

Answer: The synthesis typically involves multi-step protocols, such as coupling pyrazole intermediates with benzamide derivatives. Key steps include:

  • Pyrazole functionalization : Introduce phenoxy and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under Pd catalysis .
  • Amide bond formation : Use coupling agents like HBTU or EDCI with DMF as a solvent, followed by purification via column chromatography (silica gel, hexane/EtOAc gradients) .
  • Optimization : Yields >80% are achieved by maintaining anhydrous conditions, precise stoichiometry (1:1.1 molar ratio for intermediates), and reaction temperatures between 0–25°C .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in 13C^{13}C) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring accurate mass within ±2 ppm .
  • X-ray crystallography : Use ORTEP-3 or similar software to resolve crystal structures and validate stereochemistry .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Answer: Employ molecular docking and dynamics simulations:

  • Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR2) with Lamarckian genetic algorithms. Set grid boxes to 25 ų, centered on active sites .
  • Scoring : Prioritize poses with lowest binding energy (ΔG ≤ -9 kcal/mol) and validate via MM/GBSA free-energy calculations .
  • Dynamics : Run 100 ns MD simulations in GROMACS to assess stability (RMSD ≤ 2 Å) and ligand-protein hydrogen bonding patterns .

Q. Q4. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Answer: Standardize experimental design:

  • Assay conditions : Maintain consistent ATP concentrations (e.g., 10 µM for kinase assays) and pH buffers (HEPES, pH 7.5) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Data analysis : Apply Hill slope corrections and use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. Q5. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) and toxicity profiles?

Answer:

  • In vitro :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo :
    • Plasma exposure : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 h for AUC calculations .
    • Toxicity : Conduct 14-day repeat-dose studies, monitoring ALT/AST levels and histopathology .

Q. Q6. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

Answer: Modify substituents systematically:

  • Pyrazole ring : Replace phenoxy with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with hydrophobic kinase pockets .
  • Benzamide moiety : Introduce para-fluoro substituents to improve metabolic stability (reduced CYP2C9 metabolism) .
  • SAR validation : Test derivatives in orthogonal assays (e.g., SPR for binding kinetics, thermal shift assays for target engagement) .

Methodological Considerations

Q. Q7. What analytical techniques are critical for assessing purity and stability during long-term storage?

Answer:

  • HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA); purity ≥95% by AUC .
  • Stability studies : Store at -20°C under argon; monitor degradation via LC-MS every 3 months (degradants ≤2%) .

Q. Q8. How can synthetic byproducts or regioisomers be identified and mitigated?

Answer:

  • Byproduct analysis : Use HRMS and 1H^1H-DOSY to distinguish regioisomers (e.g., N-methyl vs. O-methyl derivatives) .
  • Chromatographic separation : Optimize chiral columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers .

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